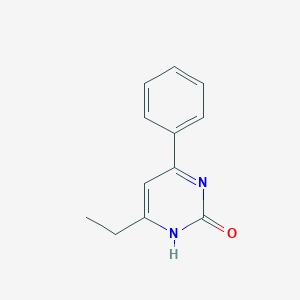![molecular formula C16H16Cl2S B14399583 1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene CAS No. 89467-06-1](/img/structure/B14399583.png)
1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene typically involves multiple steps, starting with the chlorination of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with chloromethyl compounds in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting intermediate can then undergo further reactions to introduce the sulfanyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfonation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like OH-, NH2, and others.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s chloromethyl and sulfanyl groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt cellular processes and pathways, leading to various biological effects.
Comparison with Similar Compounds
1-Chloro-4-methylbenzene: A simpler benzene derivative with a single chloromethyl group.
1-Chloro-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a sulfanyl group.
4-Chlorobenzyl chloride: Another chlorinated benzene derivative with different substituents.
Uniqueness: 1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene is unique due to its combination of chloromethyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
89467-06-1 |
|---|---|
Molecular Formula |
C16H16Cl2S |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
1-chloro-4-(1-chloro-2-methyl-2-phenylpropyl)sulfanylbenzene |
InChI |
InChI=1S/C16H16Cl2S/c1-16(2,12-6-4-3-5-7-12)15(18)19-14-10-8-13(17)9-11-14/h3-11,15H,1-2H3 |
InChI Key |
KODCHPJWHQITTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(SC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


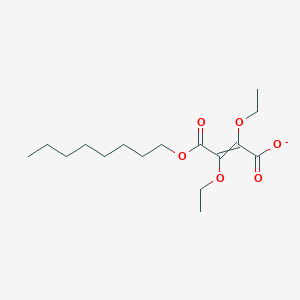
![1-[4-(4-Methoxy-3-methylanilino)phenyl]ethan-1-one](/img/structure/B14399506.png)
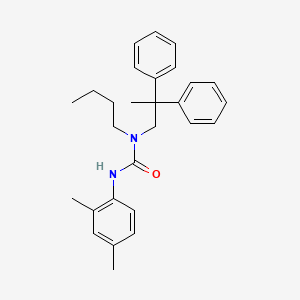
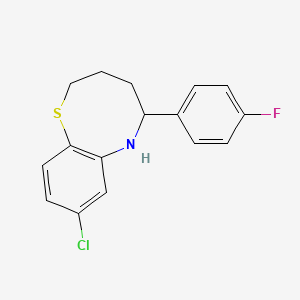
![N-([1,1'-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide](/img/structure/B14399516.png)
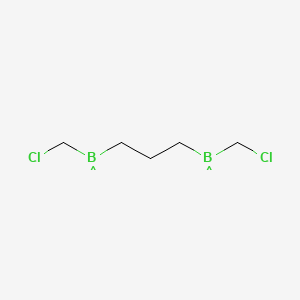
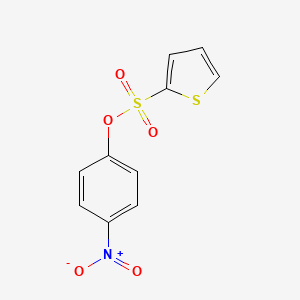
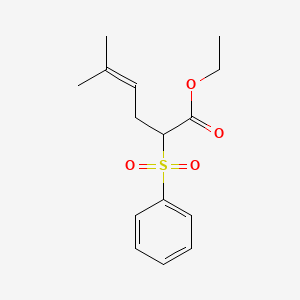
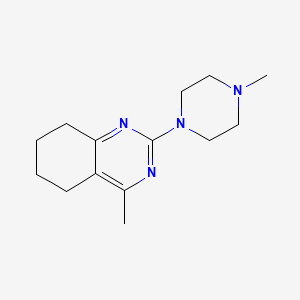
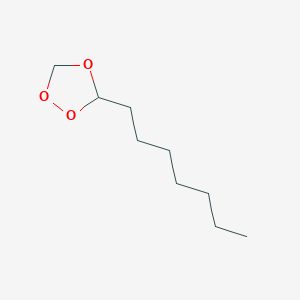
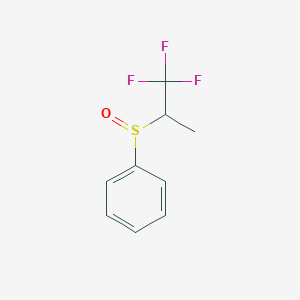
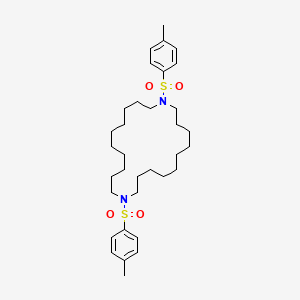
![Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate](/img/structure/B14399567.png)
